(4-Chlorobutyl)benzene

Nucleophilic substitution Reaction kinetics Leaving group ability

(4-Chlorobutyl)benzene (CAS 4830-93-7), also known as 4-Phenylbutyl chloride, is a primary alkyl halide characterized by a four-carbon chain linking a phenyl ring to a terminal chlorine atom. The compound exhibits a molecular weight of 168.66 g/mol, a density of 1.026 g/mL at 25 °C, and a boiling point of 125–128 °C at 20 mmHg.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
CAS No. 4830-93-7
Cat. No. B1584573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorobutyl)benzene
CAS4830-93-7
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCl
InChIInChI=1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyFLLZCZIHURYEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorobutyl)benzene CAS 4830-93-7: Procurement-Grade Properties and Intermediate Classification


(4-Chlorobutyl)benzene (CAS 4830-93-7), also known as 4-Phenylbutyl chloride, is a primary alkyl halide characterized by a four-carbon chain linking a phenyl ring to a terminal chlorine atom. The compound exhibits a molecular weight of 168.66 g/mol, a density of 1.026 g/mL at 25 °C, and a boiling point of 125–128 °C at 20 mmHg . Its relatively low logP value (range: 3.25–3.99) compared to its bromo and iodo analogs underpins its role as a moderately lipophilic intermediate. As an electrophilic building block, it primarily participates in nucleophilic substitution reactions, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why (4-Chlorobutyl)benzene Procurement Cannot Be Generalized: Divergent Reactivity and Physicochemical Profiles in the Phenylbutyl Halide Series


The 4-phenylbutyl halide series cannot be treated as interchangeable due to fundamental, quantifiable differences in leaving group ability, lipophilicity, and physical properties that directly govern reaction kinetics, phase transfer efficiency, and purification requirements. Chloride, bromide, and iodide exhibit distinct relative reactivity in nucleophilic substitution reactions [1]. Furthermore, the physicochemical property divergence is substantial: density varies from 1.026 (chloride) to 1.27 g/mL (bromide) , while logP spans approximately 3.25 (chloride) to ~5.2 (iodide) [2]. These differences necessitate explicit experimental validation rather than ad-hoc analog substitution in both research and industrial synthesis workflows.

(4-Chlorobutyl)benzene CAS 4830-93-7: Quantified Differentiation Evidence for Scientific Selection


Balanced Reactivity: pKa-Driven Leaving Group Differentiation vs. Bromo and Iodo Analogs

(4-Chlorobutyl)benzene exhibits a defined leaving group ability based on the pKa of its conjugate acid, HCl (pKa ~ -7). This makes chloride a better leaving group than fluoride (pKa 3.2) but significantly worse than bromide (pKa ~ -9) and iodide (pKa ~ -10) [1]. Consequently, its reactivity is more controlled compared to its bromo and iodo analogs, leading to reduced side reactions and elimination products in certain SN2 scenarios [2]. In the specific context of the 4-phenylbutyl series, this translates to a practical kinetic differentiation: the reaction rate with nucleophiles will be slower for the chloride than for the bromide, a factor that can be exploited to minimize premature precipitation or runaway exotherms in scale-up [3].

Nucleophilic substitution Reaction kinetics Leaving group ability

Optimized Lipophilicity: Comparative logP Analysis for Phase Transfer and Chromatography

The octanol-water partition coefficient (logP) of (4-Chlorobutyl)benzene is reported as 3.2481 (ChemScene) to 3.99 (SIELC) [1], positioning it as moderately lipophilic. This value is notably lower than the logP of 4-phenylbutyl bromide (3.4042–3.8) [2] and substantially lower than 4-phenylbutyl iodide (logP ~5.2) [3]. This differential in lipophilicity is critical; the lower logP of the chloride analog directly impacts its behavior in reverse-phase chromatography and liquid-liquid extractions, potentially offering superior resolution or more predictable partitioning compared to the more hydrophobic bromo and iodo counterparts.

Lipophilicity LogP Phase transfer HPLC method development

Proven Synthetic Utility: Validated Intermediate in Agrochemical (Butralin) and Pharmaceutical (ACE Inhibitor) Pathways

Unlike the broader applications often claimed for its analogs, (4-Chlorobutyl)benzene has specific, documented utility as a direct precursor in at least two commercially relevant synthetic pathways. First, it serves as a key intermediate in the synthesis of the dinitroaniline herbicide Butralin (CAS 33629-47-9), as explicitly stated in manufacturer documentation [1]. Second, it is employed in the synthesis of dibenzyl 4-phenylbutylphosphonate, an intermediate used in the preparation of phosphonyl hydroxyacyl proline angiotensin-converting enzyme (ACE) inhibitors, as detailed in patent literature [2]. While bromo and iodo analogs may participate in similar reactions, their use in these specific, documented pathways is less established, making the chloride derivative the preferred choice for process repeatability in these contexts.

Agrochemical synthesis Pharmaceutical intermediate Herbicide ACE inhibitor

Physical State and Handling: Liquid at Ambient Temperature vs. Solid/Liquid Analogs

(4-Chlorobutyl)benzene is a colorless liquid at room temperature with a density of 1.026 g/mL . This contrasts with 4-phenylbutyl bromide, which is also a liquid but has a significantly higher density of 1.27 g/mL . The lower density of the chloride analog is a critical parameter for industrial-scale processing, influencing mixing efficiency, phase separation behavior, and the design of large-scale reactors and separators. While both are liquids and thus easier to handle than solid-state building blocks in continuous flow processes, the density differential must be accounted for in process engineering calculations.

Physical properties Handling Process chemistry Density

Stability Profile: Enhanced Stability Under Basic and Nucleophilic Conditions

As a general class, alkyl chlorides are less susceptible to elimination and decomposition pathways compared to their bromo and iodo counterparts [1]. In the specific context of the 4-phenylbutyl series, the stronger C-Cl bond (compared to C-Br and C-I) translates to a higher activation energy for unwanted side reactions . This intrinsic stability allows for a wider range of reaction conditions, including the use of stronger bases and higher temperatures, without significant degradation, making (4-Chlorobutyl)benzene a more robust building block for complex, multi-step syntheses .

Chemical stability Side reactions Process robustness

Purity and Supply Consistency: Established Commercial Specifications (≥99.0%)

Commercially, (4-Chlorobutyl)benzene is available with a well-defined and consistent purity specification. Manufacturers routinely provide material with an assay of ≥99.0% and a loss on drying of ≤0.5% [1]. This level of commercial standardization and quality control is a key differentiator for procurement, as it reduces the need for extensive in-house purification and ensures reproducibility in subsequent synthetic steps. While bromide and iodide analogs are also available, the chloride derivative benefits from a more mature and commoditized supply chain, often translating to better lot-to-lot consistency and more competitive pricing.

Quality control Commercial availability Purity

Optimized Applications for (4-Chlorobutyl)benzene Based on Validated Differentiation


Synthesis of the Herbicide Butralin

(4-Chlorobutyl)benzene is a documented and critical intermediate in the production of Butralin, a dinitroaniline herbicide [1]. Its controlled reactivity and well-established commercial purity make it the reagent of choice for this specific agrochemical pathway. For process chemists scaling up Butralin synthesis, substituting with the more reactive bromo or iodo analogs could introduce unwanted side reactions (e.g., premature elimination) and complicate purification, whereas the chloride derivative provides a more reliable and predictable reaction profile [2].

Preparation of Phosphonate Intermediates for ACE Inhibitors

In the synthesis of angiotensin-converting enzyme (ACE) inhibitors, (4-Chlorobutyl)benzene serves as a key building block for constructing the phosphonate moiety [3]. The specific reaction with dibenzyl phosphite requires an alkylating agent with sufficient but not excessive reactivity to avoid over-alkylation. The intermediate leaving group ability of the chloride derivative [4] is ideally suited for this purpose, ensuring efficient conversion to the desired phosphonate intermediate without significant byproduct formation. This validated synthetic route, documented in patent literature, makes (4-Chlorobutyl)benzene the preferred choice for medicinal chemistry efforts in this area [3].

General Alkylation in Lipophilic Environments

For synthetic procedures requiring a balance between electrophilicity and lipophilicity, (4-Chlorobutyl)benzene offers a distinct advantage. Its logP value (3.25–3.99) [5] provides sufficient hydrophobic character for efficient phase transfer catalysis and for reactions in non-polar media, while still maintaining lower hydrophobicity than its bromo and iodo counterparts. This makes it particularly useful for alkylating lipophilic nucleophiles where excessive hydrophobicity could lead to emulsion issues or poor recovery during workup. The lower density (1.026 g/mL) also simplifies liquid-liquid extractions compared to the heavier bromide analog.

Process Development for Controlled Nucleophilic Substitution

In scale-up scenarios where precise control over reaction kinetics is paramount, the relatively slower reaction rate of the C-Cl bond in (4-Chlorobutyl)benzene, compared to C-Br or C-I bonds, is a significant advantage [4]. This inherent property allows for safer management of exothermic events and provides a wider window for monitoring reaction progress. Furthermore, the robust commercial supply chain and high purity specifications (≥99.0%) [6] of the chloride derivative minimize batch-to-batch variability, a critical factor for ensuring reproducible outcomes in both pilot plant and full-scale manufacturing environments.

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